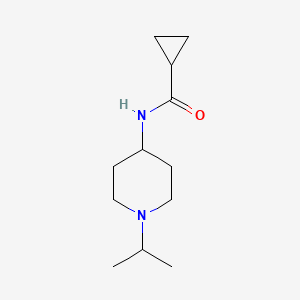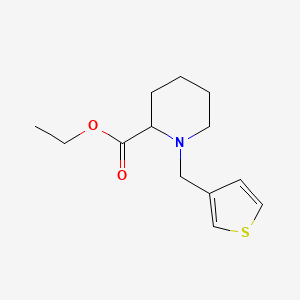
4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPTC and is synthesized through a specific method that involves the use of various reagents.
Wissenschaftliche Forschungsanwendungen
MPTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MPTC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The exact mechanism of action of MPTC is not fully understood. However, it is believed to act through multiple pathways such as inhibition of protein kinase C, modulation of the mitochondrial membrane potential, and activation of caspase-3. These pathways ultimately lead to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, MPTC has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPTC is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of MPTC is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for MPTC research. One area of interest is the development of MPTC derivatives with improved solubility and bioavailability. Additionally, further studies are needed to understand the exact mechanism of action of MPTC and its potential therapeutic applications in other diseases. Lastly, the potential toxicity of MPTC needs to be evaluated to ensure its safety for human use.
Conclusion:
In conclusion, MPTC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to produce high yields of pure MPTC, and it has been extensively studied for its potential applications in various diseases. MPTC has been found to have anticancer and neuroprotective properties, and its biochemical and physiological effects have been well documented. While MPTC has several advantages for lab experiments, its limitations and potential toxicity need to be evaluated. There are several future directions for MPTC research, and further studies are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of MPTC involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with N-(4-pyridinyl)formamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization in a suitable solvent. This method has been optimized to produce high yields of pure MPTC.
Eigenschaften
IUPAC Name |
4-methyl-5-phenyl-N-pyridin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-11-15(17(20)19-14-7-9-18-10-8-14)21-16(12)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMDDWBYJFBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)
![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)